Vut-MK142

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

VUT-MK142 ist ein potentes, kardiogenes synthetisches Mittel, das die Differenzierung von präkardialem Mesoderm zu Kardiomyozyten fördert. Diese Verbindung hat ein erhebliches Potenzial im Bereich der Herzinstandsetzung gezeigt, insbesondere bei der Differenzierung von Stammzellen zu Kardiomyozyten, die für die Herzfunktion unerlässlich sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt in einem zweistufigen, einseitigen Verfahren. Der erste Schritt ist die nukleophile Substitution von 4,6-Dichlorpyrimidin mit p-Anisidin, gefolgt von einer zweiten nukleophilen Substitution mit einem sekundären Amin. Dieses Verfahren wurde für kontinuierliche Durchflussverfahren optimiert, die im Vergleich zu klassischen Batchreaktionen eine höhere Ausbeute und Reaktionszeit bieten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound nutzt kontinuierliche Durchflussreaktoren, die die Multigrammsynthese der Verbindung ermöglichen. Dieses Verfahren sorgt für einen robusten und effizienten Produktionsprozess, der genügend Material für umfangreiche biologische Tests liefert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VUT-MK142 involves a two-step-one-flow process. The first step is the nucleophilic substitution of 4,6-dichloropyrimidine with p-anisidine, followed by a second nucleophilic substitution with a secondary amine. This method has been optimized for continuous flow techniques, which offer superior yield and reaction time compared to classical batch reactions .

Industrial Production Methods

Industrial production of this compound leverages continuous flow reactors, which allow for the multi-gram synthesis of the compound. This method ensures a robust and efficient production process, providing enough material for extensive biological testing .

Analyse Chemischer Reaktionen

Arten von Reaktionen

VUT-MK142 durchläuft während seiner Synthese hauptsächlich nukleophile Substitutionsreaktionen. Die Struktur der Verbindung ermöglicht es ihr, an verschiedenen chemischen Reaktionen teilzunehmen, einschließlich Oxidation und Reduktion, obwohl diese weniger häufig gemeldet werden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: 4,6-Dichlorpyrimidin, p-Anisidin, sekundäre Amine.

Oxidation und Reduktion:

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Synthese von this compound entsteht, ist das kardiogene Mittel selbst. Weitere Nebenprodukte hängen von den jeweiligen Reagenzien und Bedingungen ab, die während des Syntheseprozesses verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Modellverbindung für die Untersuchung nukleophiler Substitutionsreaktionen und kontinuierlicher Durchfluss-Synthesetechniken verwendet.

Biologie: Fördert die Differenzierung von präkardialem Mesoderm zu Kardiomyozyten, was es für die Forschung in der Zelldifferenzierung und der Herzbiologie wertvoll macht.

Medizin: Potenzielles Therapeutikum für die Herzinstandsetzung, insbesondere bei der Differenzierung von Stammzellen zu funktionellen Kardiomyozyten.

Industrie: Wird bei der Herstellung von bioaktiven Verbindungen und als Referenzverbindung für die Qualitätskontrolle in der pharmazeutischen Herstellung eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Differenzierung von präkardialem Mesoderm zu Kardiomyozyten fördert. Die Verbindung reguliert die Expression von Herzmarkern wie dem atrialen natriuretischen Faktor (ANF) sowohl in P19-embryonalen Karzinomzellen als auch in C2C12-Skelettmyoblasten nach oben. Diese Hochregulierung ist deutlich stärker als bei anderen kardiogenen Mitteln wie Cardiogenol C. Zu den beteiligten molekularen Zielen und Signalwegen gehören die Aktivierung spezifischer Transkriptionsfaktoren und Signalwege, die die Herzdifferenzierung steuern .

Wissenschaftliche Forschungsanwendungen

Cardiomyogenic Properties

VUT-MK142 has been shown to induce the expression of key cardiac markers in various cell types, including P19 embryonic carcinoma cells and C2C12 skeletal myoblasts. Notably, it up-regulates the expression of Atrial Natriuretic Factor (ANF) and Nkx2.5 , both critical for cardiac development.

Table 1: Key Cardiac Markers Induced by this compound

| Cell Type | Cardiac Marker | Expression Increase (Fold Change) |

|---|---|---|

| P19 Cells | ANF | 3.1 ± 0.3 |

| C2C12 Myoblasts | ANF | 2.2 ± 0.2 |

| P19 Cells | Nkx2.5 | 3.1 ± 0.3 |

| C2C12 Myoblasts | Nkx2.5 | 2.2 ± 0.2 |

The compound's ability to enhance the expression of these markers suggests that this compound effectively promotes cardiomyogenesis, leading to the development of beating cardiomyocytes from cardiovascular progenitor cells (CVPCs) .

Table 2: Transcription Factors Affected by this compound

| Transcription Factor | Effect of this compound |

|---|---|

| Brachyury | Upregulated |

| Nkx2.5 | Upregulated |

| Mef2C | Upregulated |

| Eomes | No effect |

| Gata4 | No effect |

| Tropomyosin | No effect |

These findings suggest a selective action where this compound enhances specific pathways while leaving others unaffected, which is crucial for targeted therapeutic strategies .

Case Study: Myocardial Repair in Animal Models

In a rat model, treatment with this compound demonstrated enhanced myocardial repair facilitated by stem cells. The compound's ability to promote cardiac protein expression was highlighted as a significant factor contributing to improved outcomes in heart regeneration studies .

Research Findings Summary

- Synthesis and Scalability : The synthesis of this compound has been optimized using continuous flow techniques, which offer advantages over traditional batch reactions in yield and efficiency .

- Potential Applications : Due to its properties, this compound is being explored not only for cardiac repair but also as a pharmacological probe for understanding cardiomyogenesis at a molecular level .

Wirkmechanismus

VUT-MK142 exerts its effects by promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes. The compound up-regulates the expression of cardiac markers such as atrial natriuretic factor (ANF) in both P19 embryonic carcinoma cells and C2C12 skeletal myoblasts. This up-regulation is significantly stronger compared to other cardiomyogenic agents like cardiogenol C. The molecular targets and pathways involved include the activation of specific transcription factors and signaling pathways that drive cardiac differentiation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cardiogenol C: Ein weiteres kardiogenes Mittel, das die Herzdifferenzierung fördert, aber weniger potent ist als VUT-MK142.

4,6-Diaminopyrimidine: Eine Klasse von Verbindungen mit ähnlichen kardiogenen Eigenschaften.

Einzigartigkeit von this compound

This compound zeichnet sich durch seine überlegene kardiogene Aktivität aus, die eine stärkere Hochregulierung von Herzmarkern und eine effizientere Differenzierung von Stammzellen zu Kardiomyozyten fördert. Dies macht es zu einem effektiveren Mittel für die Herzinstandsetzung und Forschungsanwendungen .

Biologische Aktivität

VUT-MK142 is a synthetic small molecule identified for its cardiomyogenic properties, particularly in promoting the differentiation of stem cells into functional cardiomyocytes. This article delves into its biological activity, synthesis, and potential applications in cardiac repair, supported by data tables and relevant research findings.

Overview of this compound

This compound was developed through the modification of cardiogenol C (CgC), a known cardiomyogenic agent. Its primary function is to enhance the expression of cardiac markers and facilitate the development of beating cardiomyocytes from cardiovascular progenitor cells (CVPCs) and other stem cell types.

Research indicates that this compound significantly up-regulates key cardiac markers such as Atrial Natriuretic Factor (ANF) and Nkx2.5 in various cell lines, including P19 embryonic carcinoma cells and C2C12 skeletal myoblasts. The compound's ability to promote cardiomyogenesis is evidenced by its effects on gene expression related to cardiac differentiation.

Key Findings:

- Up-regulation of Cardiac Markers :

- Differentiation of Cardiovascular Progenitor Cells :

Synthesis of this compound

The synthesis of this compound employs a continuous flow method that enhances yield and efficiency compared to traditional batch reactions. The process involves the reaction of specific precursors under controlled conditions, resulting in high-purity product isolation.

Synthesis Protocol:

Case Study 1: Cardiomyocyte Differentiation

In an experimental setup, CVPCs treated with this compound showed significant increases in early mesodermal transcription factors such as Brachyury , Nkx2.5 , and Mef2C , while late myocardial gene expression remained unchanged. This suggests that this compound effectively promotes early stages of cardiac differentiation without prematurely activating late-stage markers .

Case Study 2: Comparison with Other Agents

When compared to CgC, this compound demonstrated superior efficacy in promoting cardiomyogenic activity, particularly regarding ANF and Nkx2.5 expression levels. This highlights its potential as a more effective therapeutic agent for cardiac repair .

Eigenschaften

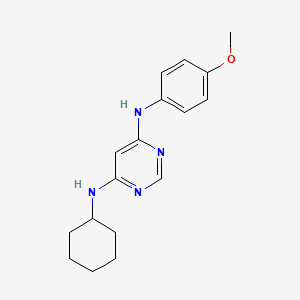

IUPAC Name |

4-N-cyclohexyl-6-N-(4-methoxyphenyl)pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-22-15-9-7-14(8-10-15)21-17-11-16(18-12-19-17)20-13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H2,18,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIHLCLKUNREAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC(=NC=N2)NC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of VUT-MK142 in the context of cardiac cell transplantation therapy?

A: Cardiac cell transplantation faces a significant challenge: the limited ability of donor cells to differentiate into functional cardiomyocytes within the heart. This compound shows promise in overcoming this obstacle. This synthetic small molecule demonstrates the ability to promote the differentiation of pre-cardiac mesoderm cells into cardiomyocytes. [] This suggests that pretreating donor cells with this compound could potentially enhance their therapeutic efficacy in cardiac cell transplantation by increasing the yield of functional cardiomyocytes.

Q2: How does the cardiomyogenic activity of this compound compare to its parent molecule, Cardiogenol C?

A: this compound was developed by selectively modifying the structure of Cardiogenol C (CgC), a known cardiomyogenic molecule. When tested on P19 embryonic carcinoma cells and C2C12 skeletal myoblasts, this compound induced a stronger upregulation of the cardiac marker atrial natriuretic factor (ANF) expression compared to CgC. [] Additionally, this compound significantly upregulated other cardiac markers and demonstrated the ability to promote the development of beating cardiomyocytes from cardiovascular progenitor cells. This indicates that this compound possesses superior cardiomyogenic activity compared to its parent molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.